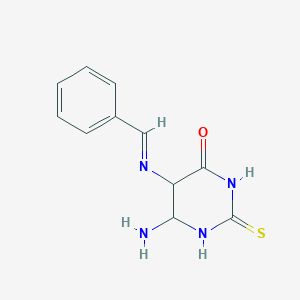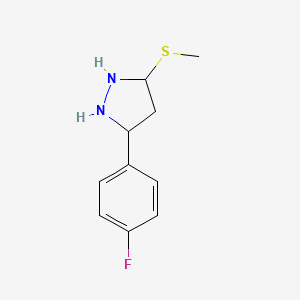![molecular formula C25H20N6O5 B12353108 1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate](/img/structure/B12353108.png)
1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desethyl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, an angiotensin II receptor blocker widely used to treat hypertension and heart failure. This compound is often studied as an impurity or degradation product of Candesartan Cilexetil .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Desethyl Candesartan Cilexetil involves the hydrolysis of Candesartan Cilexetil. This process typically occurs under acidic or basic conditions, leading to the removal of the ethyl group from the ester moiety .
Industrial Production Methods
The compound can be isolated and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
O-Desethyl Candesartan Cilexetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic or electrophilic reagents under appropriate conditions.
Major Products
The major products formed from these reactions include Candesartan and other related derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-Desethyl Candesartan Cilexetil is primarily used in scientific research to study the pharmacokinetics and metabolism of Candesartan Cilexetil. It serves as a reference standard in analytical methods to identify and quantify impurities in pharmaceutical formulations . Additionally, it is used in stability studies to understand the degradation pathways of Candesartan Cilexetil .
Wirkmechanismus
O-Desethyl Candesartan Cilexetil, like its parent compound, acts as an angiotensin II receptor blocker. It selectively inhibits the binding of angiotensin II to the AT1 receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Candesartan Cilexetil: The parent compound, widely used as an antihypertensive agent.
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Valsartan: A compound with comparable pharmacological properties used to treat hypertension and heart failure.
Uniqueness
O-Desethyl Candesartan Cilexetil is unique due to its role as a degradation product and impurity of Candesartan Cilexetil. Its presence in pharmaceutical formulations can impact the stability and efficacy of the drug, making it an important compound for quality control and regulatory compliance .
Eigenschaften
Molekularformel |
C25H20N6O5 |
|---|---|
Molekulargewicht |
484.5 g/mol |
IUPAC-Name |
1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C25H20N6O5/c1-15(35-14-32)36-24(33)20-7-4-8-21-22(20)31(25(34)26-21)13-16-9-11-17(12-10-16)18-5-2-3-6-19(18)23-27-29-30-28-23/h2-12,14-15H,13H2,1H3,(H,26,34)(H,27,28,29,30) |
InChI-Schlüssel |
AQAXMTJKSMTPGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC=O)OC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)
![3-[(2,5-Difluorophenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12353043.png)

![4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12353050.png)


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)



![(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12353090.png)
![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
